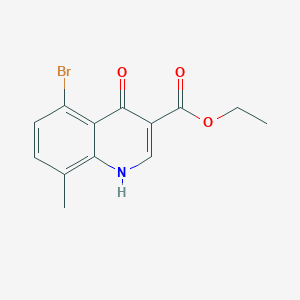
3-Quinolinecarboxylic acid, 5-bromo-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinecarboxylic acids are a class of organic compounds that are derived from quinoline, a heterocyclic aromatic organic compound. They have a carboxylic acid group attached to the quinoline ring. These compounds are often used as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of quinolinecarboxylic acids and their derivatives often involves the treatment of the diethyl ester of acetylmalonic acid with substituted anilines . The resulting compounds can then undergo further reactions, such as condensation with aldehydes, to form new compounds .Molecular Structure Analysis
The molecular structure of quinolinecarboxylic acids and their derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy .Chemical Reactions Analysis
Quinolinecarboxylic acids and their derivatives can undergo a variety of chemical reactions, including tautomeric and conformational transformations . These reactions can be studied using various analytical techniques.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Diuretic Compounds : The ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid, a compound related to 3-Quinolinecarboxylic acid, demonstrates increased diuretic activity upon bromination. This highlights its potential in synthesizing diuretic drugs (Ukrainets, Golik, & Chernenok, 2013).
Efficient Large-Scale Synthesis : A study presents an efficient method for synthesizing rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a structurally similar compound. This process is vital for the large-scale production of pharmaceuticals (Bänziger et al., 2000).
Investigation of Tautomeric Transformations : Research into the tautomeric and conformational transformations of ethyl ester derivatives of quinolinecarboxylic acids, closely related to the compound , using spectroscopic methods, provides insights into their chemical properties and potential applications (Kononov et al., 1988).
Potential Applications in Technology
- Use in Liquid Crystal Displays : Synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays highlights the compound's relevance in advanced technological applications (Bojinov & Grabchev, 2003).
Biological Properties and Medical Research
Synthesis of Antiallergy Agents : Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate shows significant antiallergy activity, suggesting the potential of quinolinecarboxylic acid derivatives in developing new allergy medications (Althuis, Kadin, Czuba, Moore, & Hess, 1980).
Development of Antibacterial Compounds : The synthesis of novel optically pure α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives, related to 3-Quinolinecarboxylic acid derivatives, demonstrates promising antibacterial activity (Lingaiah et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)8-6-15-11-7(2)4-5-9(14)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOLVRPRPPIRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)
![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)
![2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride](/img/structure/B2653316.png)
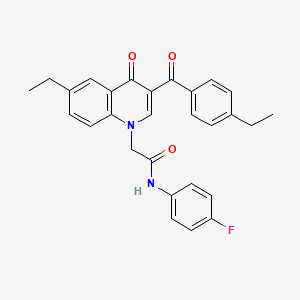

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2653323.png)
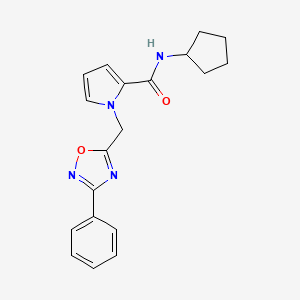
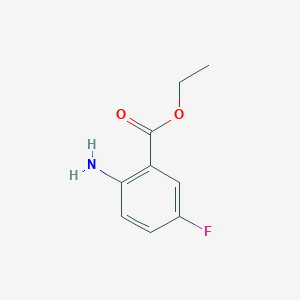
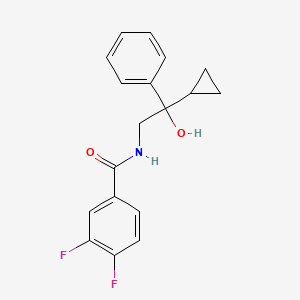
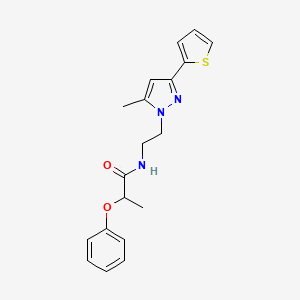
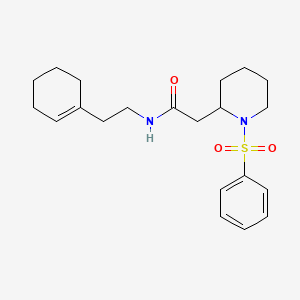
![N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)
![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2653333.png)